molecular formula C13H11FO3S B6374866 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1261888-76-9

3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6374866
CAS RN: 1261888-76-9
M. Wt: 266.29 g/mol
InChI Key: IIBWNQHKSLOLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% (3FMPP) is an important chemical compound that has been studied for its applications in a variety of scientific fields. It is a white, crystalline solid that has a melting point of 97-99°C and a boiling point of 549-550°C. 3FMPP is a versatile compound that has been used in the synthesis of other compounds, as a catalyst, and in research applications.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as indoles, aryl compounds, and nitro compounds. It has also been used as a catalyst in the synthesis of a variety of compounds, including aryl halides, aryl nitro compounds, and indoles. In addition, 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% has been used in research applications, such as the synthesis of drugs, the study of enzyme inhibition, and the study of the pharmacokinetics of drugs.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. It is believed that 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% acts as a catalyst in the synthesis of a variety of compounds, including aryl halides, aryl nitro compounds, and indoles. It is also believed that 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% may act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% are not fully understood. It is believed that 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% may act as a catalyst in the synthesis of a variety of compounds, including aryl halides, aryl nitro compounds, and indoles. It is also believed that 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% may act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its ease of synthesis and its versatility. 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% can be synthesized through a variety of methods, including the Fischer indole synthesis, the Pd-catalyzed reaction of aryl halides, and the catalytic hydrogenation of aryl nitro compounds. It can also be used as a catalyst in the synthesis of a variety of compounds, including aryl halides, aryl nitro compounds, and indoles.
The limitations of using 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments include its toxicity and its potential to cause adverse effects. 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% is toxic and can cause adverse effects if ingested or inhaled. In addition, 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% may act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Future Directions

The potential future directions for 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% include the development of new synthetic methods, the use of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% in new research applications, and the development of new drugs. Additionally, further research is needed to understand the biochemical and physiological effects of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% and to develop new methods to reduce its toxicity. Finally, further research is needed to understand the mechanism of action of 3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% and to develop new methods to reduce its potential to cause adverse effects.

Synthesis Methods

3-Fluoro-4-(3-methylsulfonylphenyl)phenol, 95% is synthesized through a variety of methods, including the Fischer indole synthesis, the Pd-catalyzed reaction of aryl halides, and the catalytic hydrogenation of aryl nitro compounds. The Fischer indole synthesis involves the reaction of an aryl halide and an aldehyde in the presence of a base, such as sodium hydroxide, to form an indole. The Pd-catalyzed reaction of aryl halides involves the reaction of an aryl halide with a base, such as potassium carbonate, in the presence of a palladium catalyst. The catalytic hydrogenation of aryl nitro compounds involves the reaction of an aryl nitro compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon.

properties

IUPAC Name

3-fluoro-4-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWNQHKSLOLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684496
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-76-9
Record name 2-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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